Ala-Ala-Ala-Ala-Ala
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-[2-(2-aminopropanoylamino)propanoylamino]propanoylamino]propanoylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N5O6/c1-6(16)11(21)17-7(2)12(22)18-8(3)13(23)19-9(4)14(24)20-10(5)15(25)26/h6-10H,16H2,1-5H3,(H,17,21)(H,18,22)(H,19,23)(H,20,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAUOPDVAKGRPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Oligoalanine Peptides
Solid-Phase Peptide Synthesis Strategies
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide production, offering a streamlined process where the growing peptide chain is anchored to a solid support, simplifying the removal of excess reagents and byproducts. However, the synthesis of oligoalanines necessitates specific adaptations to standard SPPS protocols to overcome aggregation-related issues.
Fmoc Chemistry Adaptations for Oligoalanine Synthesis
The fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is widely used in SPPS due to its mild deprotection conditions. For oligoalanine synthesis, several adaptations are employed to disrupt the formation of secondary structures that lead to aggregation. One key strategy is the careful selection of the solid support. Resins with low loading capacities are often preferred as they increase the distance between peptide chains, thereby reducing intermolecular interactions. Furthermore, the use of polyethylene (B3416737) glycol (PEG)-based resins can improve the solvation of the growing peptide chain, further mitigating aggregation.
Another critical adaptation involves the modification of the peptide backbone itself. The introduction of backbone-protecting groups, such as the 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) groups, can effectively disrupt the hydrogen bonding patterns that lead to aggregation. These groups are incorporated at specific residues and are removed during the final cleavage step.
Optimization of Iterative Coupling Cycles
The efficiency of each coupling step in the iterative synthesis of oligoalanines is paramount to achieving a high-purity final product. The choice of coupling reagent and reaction conditions plays a significant role in overcoming the steric hindrance and poor solvation often encountered with these sequences.
Uronium/aminium-based coupling reagents are highly effective for these challenging sequences. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are frequently employed due to their high reactivity. The addition of additives like HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure® (Ethyl cyanohydroxyiminoacetate) can further enhance coupling efficiency and suppress racemization. peptide.com Carbodiimides, such as DIC (N,N'-Diisopropylcarbodiimide), are also used, often in combination with an additive. luxembourg-bio.com
The solvent system is another crucial factor. While dimethylformamide (DMF) is a standard solvent in SPPS, for oligoalanine synthesis, more polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or the inclusion of chaotropic agents can be beneficial in disrupting aggregates.
| Coupling Reagent | Additive | Key Advantages for Oligoalanine Synthesis |
| HATU | HOAt | High reactivity, effective for sterically hindered couplings, and helps in minimizing racemization. peptide.com |
| HBTU | HOBt | A well-established reagent with good performance, though HATU is often preferred for more difficult sequences. peptide.com |
| HCTU | - | Offers a good balance of reactivity and cost-effectiveness. |
| DIC | Oxyma Pure® | The resulting urea (B33335) byproduct is soluble, simplifying purification. The additive enhances reaction rates and reduces side reactions. luxembourg-bio.com |
| PyBOP | - | A phosphonium-based reagent that is effective in difficult couplings. |
Solution-Phase and Hybrid Synthesis Approaches
While SPPS is dominant, solution-phase peptide synthesis (LPPS) and hybrid approaches offer viable alternatives, particularly for large-scale production or for sequences that are exceptionally difficult to synthesize on a solid support. luxembourg-bio.com
In a purely solution-phase approach, peptide fragments are synthesized in solution, purified at each step, and then coupled together. This method can be advantageous for producing large quantities of peptide and allows for close monitoring of the reaction progress and purification of intermediates. luxembourg-bio.com A repetitive solution-phase synthesis procedure can simplify this process by using activated esters of amino acids that react with the growing peptide chain, with purification steps involving simple acid-base extractions.
Hybrid synthesis combines the strengths of both SPPS and LPPS. Current time information in Kanpur, IN. In a common hybrid strategy, protected peptide fragments are synthesized on a solid support, cleaved from the resin, and then coupled together in solution. Current time information in Kanpur, IN.ambiopharm.com This approach is particularly useful for the synthesis of longer peptides, as it breaks down a challenging synthesis into the preparation of smaller, more manageable fragments. luxembourg-bio.com This can help to circumvent the cumulative effects of aggregation that can occur during the synthesis of a long peptide chain on a solid support. luxembourg-bio.com
Regiospecific Isotopic Labeling Techniques for Structural Probes
Isotopic labeling of peptides with stable isotopes such as ¹³C and ¹⁵N is a powerful tool for structural and dynamic studies, particularly using nuclear magnetic resonance (NMR) spectroscopy. nih.gov Regiospecific labeling, where a specific atom or a set of atoms in a single amino acid residue is isotopically enriched, provides a precise probe for investigating local conformation and interactions.
For a peptide like Ala-Ala-Ala-Ala-Ala, a specific alanine (B10760859) residue can be isotopically labeled by incorporating a protected, labeled Fmoc-L-alanine building block during SPPS. nih.gov These labeled amino acids are commercially available with various labeling patterns. For example, one could use Fmoc-L-Ala-OH where the carbonyl carbon is ¹³C-labeled, the nitrogen is ¹⁵N-labeled, or the entire amino acid is uniformly labeled with ¹³C and ¹⁵N. nih.gov
The synthesis then proceeds using the standard SPPS cycles. The site-specifically labeled peptide can then be analyzed by solid-state NMR spectroscopy. The isotopic label serves as a sensitive reporter, allowing for the measurement of specific internuclear distances and dihedral angles, which in turn provides detailed insights into the peptide's secondary structure and its arrangement within a larger assembly. nih.gov
| Labeled Building Block | Isotopic Label(s) | Position of Label | Application in Structural Analysis |
| Fmoc-L-Alanine-1-¹³C-OH | ¹³C | Carbonyl Carbon | Probing backbone conformation and hydrogen bonding. |
| Fmoc-L-Alanine-¹⁵N-OH | ¹⁵N | Amide Nitrogen | Analyzing backbone dynamics and N-H bond orientation. |
| Fmoc-L-Alanine-(¹³C₃, ¹⁵N)-OH | ¹³C, ¹⁵N | Uniformly Labeled | Provides multiple probes within a single residue for detailed structural constraints. |
Conformational Landscape and Dynamics of Penta Alanine
Gas-Phase Conformational Preferences
In the gas phase, isolated peptide molecules are free from solvent interactions, allowing for the direct observation of intrinsic backbone preferences. Spectroscopic methods provide detailed insights into the population and characteristics of different conformers.
Infrared (IR) spectroscopy, particularly two-dimensional infrared (2D IR) spectroscopy and infrared multiphoton dissociation (IRMPD) combined with vacuum-ultraviolet (VUV) action spectroscopy, has been instrumental in probing the gas-phase conformations of penta-alanine researchgate.netnih.govacs.orgnih.govdiva-portal.org. These techniques provide vibrational fingerprints that are sensitive to the specific backbone dihedral angles and hydrogen bonding patterns of different conformers. By analyzing the frequencies and coupling patterns of vibrational modes, researchers can identify and quantify the relative populations of various structures. For instance, IRMPD-VUV spectroscopy on neutral penta-alanine has revealed multiple stable conformations, with spectral analysis compared against quantum chemical calculations to assign structural motifs acs.orgnih.gov.
Gas-phase studies on penta-alanine have identified several recurring structural motifs. Quantum chemical calculations and spectral analysis suggest that the most stable conformations often involve helical or turn-like structures. Specifically, the N-terminus can form a C5 ring, and the backbone can adopt structures resembling a 3₁₀-helix, often stabilized by two β-turns acs.orgnih.gov. These findings indicate that even in the absence of solvent, short alanine (B10760859) peptides can pre-organize into specific secondary structure elements. For example, one of the most stable theoretically found conformations for neutral penta-alanine features a C5 ring at the N-terminus and a backbone resembling a 3₁₀-helix with two β-turns acs.orgnih.gov.
Solution-Phase Conformational Equilibria
In aqueous solution, penta-alanine exists as an ensemble of rapidly interconverting conformers, influenced by solvent-peptide interactions and intramolecular hydrogen bonding.
In aqueous solution, short alanine oligopeptides, including penta-alanine, are known to predominantly adopt the polyproline II (PPII) conformation researchgate.netnih.govnih.govresearchgate.netresearchgate.netnih.govpnas.orgpnas.orgrsc.org. The PPII conformation is characterized by specific backbone dihedral angles (φ ≈ -75°, ψ ≈ +145°) and a left-handed helical structure. Spectroscopic techniques such as circular dichroism (CD), Fourier-transform infrared (FTIR), and nuclear magnetic resonance (NMR) have provided strong evidence for the prevalence of PPII in alanine-based peptides in water nih.govresearchgate.netresearchgate.netnih.govpnas.orgpnas.org. For instance, studies using 2D IR spectroscopy and molecular dynamics simulations on penta-alanine in D₂O have indicated a dominant PPII population, with some force fields predicting nearly 100% PPII researchgate.netnih.govnih.govacs.org. This contrasts with other force fields that suggest a more mixed population of PPII, α-helices, and β-structures researchgate.netnih.govacs.org. The PPII conformation is considered a key structural element in the ensemble of unfolded proteins nih.gov.
Penta-alanine in solution does not exist as a single static structure but rather as a dynamic ensemble of interconverting conformers. While PPII is dominant, other extended and folded structures, such as β-strands and various helical forms (e.g., α-helix, 3₁₀-helix), are also populated, albeit to a lesser extent researchgate.netnih.govresearchgate.netnih.gov. The interconversion between these states is rapid and influenced by temperature and solvent conditions. For example, studies on longer alanine peptides have shown that increasing temperature can lead to a shift from PPII towards more extended β-strand-like structures nih.govnih.gov. Pressure has also been shown to induce conformational changes, with hexa-alanine exhibiting intermolecular β-sheets under pressure, a phenomenon not observed in penta-alanine researchgate.net. The dynamic nature means that penta-alanine samples a range of backbone dihedral angles, contributing to its role as a model for disordered peptide states.
Interactions of Penta Alanine with Biological Components and Model Systems
Peptide-Membrane Interactions in Model Bilayers
The interaction of peptides with lipid bilayers is a critical aspect of many cellular processes. Polyalanine peptides, including penta-alanine, are frequently used to probe the fundamental principles of these interactions.
Spectroscopic techniques are powerful tools for elucidating the behavior of peptides within model membranes. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information on the alignment of peptides relative to the membrane. Studies on polyalanine-based peptides reconstituted into oriented phosphatidylcholine bilayers have utilized ¹⁵N solid-state NMR to directly measure helix alignment with respect to the membrane normal. nih.gov The anisotropic ¹⁵N chemical shift serves as a precise indicator of the peptide's orientation. nih.gov
Research has focused on the equilibrium between in-plane and transmembrane alignments of these peptides. nih.gov While longer polyalanine peptides (e.g., A₁₈) are the primary subjects for observing stable transmembrane helices, the principles of hydrophobic and hydrophilic interactions governing these orientations are applicable to shorter peptides like penta-alanine. nih.gov The behavior of such peptides is often described by a model involving multiple interconnected equilibria among various configurations. nih.gov Two-dimensional infrared (2D IR) spectroscopy has also been employed to study the structure of penta-alanine, providing insights into its conformational landscape which is a precursor to understanding its membrane-inserted state. nih.govresearchgate.net
Upon associating with a lipid bilayer, a peptide can undergo significant conformational changes. For penta-alanine in aqueous solution, a combination of 2D IR spectroscopy and molecular dynamics (MD) simulations has shown that the peptide backbone dihedral angles are predominantly located in the polyproline-II (ppII) region of the Ramachandran plot. nih.govresearchgate.net This conformation represents a flexible, extended state.
The transition from this solution-state conformation to a membrane-associated state is driven by the need to satisfy hydrogen bonds and minimize the exposure of hydrophobic residues to water. While penta-alanine itself is too short to form a stable transmembrane helix, its association with the membrane interface is a critical first step in the insertion process for longer peptides. uu.nl This association is governed by factors such as hydrogen bonding between the peptide and the lipid headgroups. mdpi.com The conformational plasticity of penta-alanine allows it to adapt to the anisotropic environment of the lipid bilayer interface, a change that can be tracked by observing shifts in vibrational frequencies using spectroscopic methods. researchgate.net
Table 1: Conformational Data for Penta-alanine in Solution from Spectroscopic Analysis This interactive table summarizes findings from 2D IR spectroscopy and MD simulations, which provide a baseline for understanding changes upon membrane interaction.
| Parameter | Dominant Conformation | Method of Determination | Reference |
| Backbone Dihedral Angles (φ, ψ) | Polyproline-II (ppII) region | 2D IR Spectroscopy & MD Simulation | nih.govresearchgate.net |
| Secondary Structure | Model for unfolded peptides | 2D IR Spectroscopy | nih.gov |
Oligoalanine as a Substrate for Enzymatic Activity Studies
Oligoalanines are valuable substrates for studying the kinetics and mechanisms of proteolytic enzymes, which are responsible for the breakdown of proteins and peptides. britannica.com
Proteolytic enzymes, or proteases, catalyze the hydrolysis of peptide bonds. unc.edu They are broadly classified based on their catalytic mechanism, with major groups including serine, cysteine, aspartic, and metalloproteases. britannica.comunc.edu Penta-alanine, with its four peptide bonds, can serve as a substrate for endopeptidases, which cleave within the peptide chain. britannica.com
Proteinase K, a broad-spectrum serine protease, is known to efficiently hydrolyze poly(L-amino acids). nih.govmdpi.com The mechanism involves a catalytic triad (B1167595) (serine–histidine–aspartate) in the enzyme's active site. nih.gov The process begins with the substrate (penta-alanine) binding to the active site. A nucleophilic attack by the serine hydroxyl group on the carbonyl carbon of a peptide bond leads to the formation of a tetrahedral intermediate, which then resolves to cleave the bond. nih.gov The high reactivity of Proteinase K towards poly-L-alanine is attributed to the structural similarity between L-alanine and L-lactic acid, a component of polylactide, which this enzyme also degrades effectively. nih.gov
The stability of a peptide against enzymatic degradation is influenced by its sequence and conformation. nih.gov Peptides with a flexible structure, like the ppII conformation adopted by penta-alanine in solution, are generally more susceptible to proteolytic attack than those with stable, compact secondary structures like α-helices or β-sheets. nih.gov The lack of bulky side chains in penta-alanine also means there is less steric hindrance to prevent enzymes from accessing the peptide backbone.
Strategies to improve the stability of peptides include the substitution of L-amino acids with D-amino acids, cyclization, and other chemical modifications. nih.gov Research on penta-alanine's inherent susceptibility to degradation provides a baseline for evaluating the effectiveness of these stability-enhancing strategies. Its predictable cleavage by enzymes like Proteinase K and trypsin makes it a useful control substrate in studies of enzyme activity and inhibition. mdpi.com
Interactions with Metal Ions and Complex Formation
The interaction of peptides with metal ions is fundamental to the function of metalloenzymes and can influence peptide structure and stability. Penta-alanine provides multiple potential binding sites for metal ions, including the four amide carbonyls, the terminal carboxyl carbonyl oxygen, and the terminal amino nitrogen. acs.org
Studies using infrared multiple photon dissociation (IRMPD) spectroscopy and density functional theory (DFT) have examined complexes of penta-alanine with various singly- and doubly-charged metal ions in the gas phase. nih.govacs.org The results show that the nature of the metal ion significantly affects the conformation of the resulting complex. nih.gov
Doubly-charged alkaline earth metal ions, such as Ca²⁺ and Ba²⁺, have a strong chelating ability. They induce a highly structured conformation in penta-alanine, coordinating with up to six of the peptide's Lewis-basic sites to form a tight chelation shell. acs.orgnih.gov In contrast, more weakly binding alkali metal ions like Na⁺, K⁺, and Cs⁺ allow for more flexible structures where intramolecular hydrogen bonds are more favorable. nih.gov For these ions, conformations with a lower degree of metal ion chelation are dominant. nih.gov The coordination mode is strongly correlated with the ionic charge and binding strength of the metal, but not its ionic radius. nih.gov
Table 2: Interaction and Coordination of Metal Ions with Penta-alanine This interactive table summarizes findings from IRMPD spectroscopy and DFT computations on gas-phase penta-alanine-metal complexes.
| Metal Ion | Charge | Coordination Mode | Resulting Peptide Structure | Reference |
| Ca²⁺, Ba²⁺ | +2 | High (up to 6 sites) | Highly structured chelation shell | acs.orgnih.gov |
| Na⁺, K⁺, Cs⁺ | +1 | Low | Flexible, dominated by intramolecular H-bonds | nih.gov |
Role in Model Protein Folding and Unfolding Research
Alanine-rich peptides, and specifically penta-alanine, serve as fundamental models for investigating the intrinsic conformational tendencies of polypeptide chains, which is crucial for understanding the initial stages of protein folding. nih.gov Alanine (B10760859) is the most common amino acid in proteins, and its simple side chain allows researchers to focus on the behavior of the peptide backbone. nih.gov Penta-alanine is particularly valuable as a model for studying unfolded or denatured states of proteins. nih.govresearchgate.net
Research combining two-dimensional infrared (2D IR) spectroscopy with molecular dynamics (MD) simulations has provided detailed insights into the conformational ensemble of penta-alanine in solution. nih.govacs.org These studies have shown that the polyproline II (ppII) conformation is a dominant structure in the ensemble of disordered states. nih.govnih.gov The ppII helix is an extended, left-handed helical structure that is considered a major conformation in unfolded peptides and proteins. nih.govresearchgate.net Experimental results derived from 2D IR spectroscopy, which determined the peptide backbone dihedral angles, are consistent with MD simulations that predict a high population of the ppII conformation. nih.govacs.org
Penta-alanine has also been used in computational studies to explore the kinetics of helix folding and unfolding. mdpi.com Multi-microsecond molecular dynamics simulations have been employed to determine helix populations, relaxation times, and folding/unfolding rates. mdpi.com These simulations show that for a peptide as short as penta-alanine, the helix population is relatively low, and the folding and unfolding processes are extremely rapid, occurring on the nanosecond timescale. mdpi.com
Furthermore, electron spin resonance (ESR) spectroscopy has been used to probe the unfolding process of alanine-based peptides. nih.gov By measuring the distance between spin labels attached to the peptide, researchers can track conformational changes with temperature. nih.gov Such experiments on an alanine-based peptide indicated that while the folded state distance was consistent with molecular dynamics, the unfolded state was more compact than what would be expected for an ideal, fully extended ppII helix. nih.gov
The kinetic data from simulation studies provide a microscopic picture of the complex helix folding process, as detailed in the table below for penta-alanine (ALA5).
| Parameter | Value | Unit |
| Helix Population | ~6% | % |
| Relaxation Time | ~2 | ns |
| Folding Rate (kf) | ~0.03 | ns⁻¹ |
| Unfolding Rate (ku) | ~0.5 | ns⁻¹ |
| Folding Free Energy (ΔG) | ~1.2 | kcal/mol |
Data derived from multi-microsecond molecular dynamics simulations at room temperature. mdpi.com
Advanced Spectroscopic and Analytical Characterization Techniques
Infrared (IR) Spectroscopy Applications
Infrared spectroscopy, particularly its advanced multidimensional variants, offers high sensitivity and structural specificity for probing peptide molecules.
Gas-Phase IRMPD-VUV Action Spectroscopy for Conformational Fingerprinting
Gas-phase infrared multiphoton dissociation (IRMPD) combined with vacuum ultraviolet (VUV) ionization (IRMPD-VUV) action spectroscopy is a powerful technique for determining the conformational landscape of peptides in isolation. By exposing peptide ions to tunable infrared laser light, specific vibrational modes are excited, leading to dissociation. The resulting fragmentation pattern, analyzed as a function of IR wavelength, yields an action spectrum that acts as a "fingerprint" for different molecular conformers.
Studies on penta-alanine (AAAAA) in the gas phase using IRMPD-VUV spectroscopy, often in conjunction with quantum chemical calculations, have revealed the presence of multiple stable conformers gu.senih.govacs.orgdiva-portal.org. These conformers differ in their hydrogen bonding patterns and backbone dihedral angles. For instance, theoretical calculations suggest that the most stable conformation of neutral penta-alanine may resemble a 310-helix with two β-turns nih.govacs.org. The IRMPD-VUV spectra, though not always conformer-selective for larger molecules like penta-alanine, provide a composite view of the populated structures, allowing for the inference of general structural motifs and the chemical environment of functional groups, such as the carboxyl group gu.se.
Two-Dimensional Infrared (2D IR) Spectroscopy for Backbone Dynamics
Two-dimensional infrared (2D IR) spectroscopy is a time-resolved technique that provides detailed information about vibrational couplings and dynamics within peptide backbones. It spreads the information from a one-dimensional IR spectrum across a second frequency dimension, revealing couplings between different vibrational modes, particularly within the amide I band (primarily C=O stretching) pnas.orgnih.govacs.org. These couplings are highly sensitive to the spatial arrangement and connectivity of peptide units, mirroring the principles of 2D NMR spectroscopy pnas.orgnih.govacs.orgrsc.org.
2D IR spectroscopy allows for the investigation of ultrafast structural dynamics, vibrational energy transfer, and spectral diffusion, which are indicative of conformational fluctuations and solvent interactions uzh.chpnas.orgrsc.org. By analyzing the diagonal and cross-peaks in the 2D IR spectrum, researchers can deduce information about vibrational couplings and transition dipole orientations, which are then related to peptide backbone dihedral angles escholarship.orgnih.govuni-freiburg.de. Studies on model peptides like tri-alanine (Ala-Ala-Ala) have demonstrated that 2D IR can determine time-averaged conformations and reveal conformational fluctuations on femtosecond timescales pnas.org. Research on penta-alanine (AAAAA) using isotope labeling has also employed 2D IR to provide spectral constraints for structural determination, with findings suggesting polyproline-II (ppII)-like conformations for the backbone dihedral angles escholarship.orgnih.govnih.gov.
Fourier Transform Infrared (FTIR) Spectroscopy for Secondary Structure Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for analyzing the secondary structure of peptides and proteins. The amide I band, located between 1600 and 1700 cm⁻¹, is particularly sensitive to secondary structural elements such as α-helices, β-sheets, and random coils, due to the C=O stretching vibration nih.govacs.orgacs.orgpsu.eduleibniz-fli.deresearchgate.net. The position and shape of this band provide a fingerprint for different structural motifs. For example, β-sheets typically exhibit strong absorption bands between 1610-1640 cm⁻¹, while α-helices are found around 1640-1650 cm⁻¹, and random coils are around 1650-1660 cm⁻¹ acs.orgpsu.edu.
FTIR spectroscopy is versatile, allowing analysis in various states, including solutions, films, and solids psu.edu. While it offers a broad overview of secondary structure, deconvoluting complex spectra to precisely quantify different structural components can be challenging psu.eduresearchgate.net. Studies on alanine-rich peptides have shown that FTIR can reveal structural preferences, with some indicating a propensity for β-sheet and aggregated structures in aqueous solutions at higher concentrations, or α-helices and β-turns in specific solvents like trifluoroethanol nih.gov. For penta-alanine (AAAAA), FTIR studies, often in conjunction with other methods, are used to probe conformational changes, such as pressure-induced structural transitions researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of molecules, including peptides.
Solution-State NMR for Conformational and Dynamic Analysis
Solution-state NMR, utilizing nuclei such as ¹H, ¹³C, and ¹⁵N, provides atomic-resolution information about peptide structure and dynamics. Through analysis of chemical shifts, Nuclear Overhauser Effects (NOEs), and scalar couplings (J-couplings), researchers can determine backbone dihedral angles (φ, ψ) and internuclear distances, thereby reconstructing the peptide's three-dimensional conformation pnas.org. Dynamic information is obtained from relaxation measurements (T₁, T₂) and heteronuclear NOEs, which probe the flexibility and internal motions of the peptide backbone and side chains.
While specific NMR studies focusing solely on Ala-Ala-Ala-Ala-Ala (AAAAA) are not detailed in the provided search results, NMR is a standard method for characterizing short peptides. For tri-alanine (Ala-Ala-Ala), 2D IR and NMR data were combined to determine time-averaged conformations and conformational fluctuations on femtosecond timescales pnas.org. NMR is generally capable of resolving individual residue conformations and dynamics in peptides of this size.
Solid-State NMR for Membrane-Bound and Aggregated Peptides
Solid-state NMR is employed when peptides are in less mobile states, such as when incorporated into lipid bilayers (membrane-bound) or when they form aggregates. Techniques like magic-angle spinning (MAS) and cross-polarization (CP) are used to overcome the challenges posed by anisotropic interactions and low spectral resolution in solid or semi-solid samples.
Solid-state NMR can provide atomic-level structural constraints for peptides in these complex environments, revealing how interactions with membranes or aggregation processes alter their conformation and dynamics. For example, studies on peptides in membranes can identify induced secondary structures like helices or sheets, while aggregation studies can elucidate the formation of specific ordered structures, such as cross-β fibrils. While specific solid-state NMR studies on this compound are not detailed in the provided snippets, this technique is crucial for understanding peptide behavior in biologically relevant, non-solution states.
Computational and Theoretical Investigations
Free Energy Calculations and Reaction Pathway Analysis
Free energy calculations are vital for mapping the conformational landscape of peptides, identifying stable states, and understanding the energy barriers that dictate transitions between these states. For Ala-Ala-Ala-Ala-Ala, these methods aim to elucidate its preferred conformations and the pathways through which it interconverts between them.
Molecular dynamics (MD) simulations, often combined with enhanced sampling techniques, are commonly employed. Techniques such as umbrella sampling and metadynamics allow for the systematic exploration of the potential of mean force (PMF) along specific reaction coordinates, such as backbone dihedral angles (φ and ψ) rutgers.edu. These PMFs reveal the free energy landscape, highlighting minima corresponding to stable conformations (e.g., extended β-strand, α-helix, or polyproline II (PPII) states) and the energy barriers separating them pnas.orgaip.org.
Studies on alanine (B10760859) oligomers, including pentamers, have shown that the specific conformational preferences can be influenced by the force field used and the presence of solvent researchgate.netrsc.orgkoreascience.krresearchgate.net. For instance, some force fields predict a preference for PPII conformations, while others suggest a balance between PPII, β-extended, and α-helical structures in aqueous solution koreascience.krresearchgate.net. The free energy landscape can also be sensitive to hydration effects, with water molecules interacting with the peptide backbone pnas.orgresearchgate.net.
Illustrative Data Table: Conformational Preferences and Relative Energies (Hypothetical)
The following table illustrates the type of data generated by free energy calculations for a pentameric alanine peptide, showing representative conformations and their relative free energies. Actual values are highly dependent on the simulation parameters and force fields used.
| Conformation Type | Dihedral Angles (φ/ψ) (degrees) | Relative Free Energy (kcal/mol) | Notes |
| β-Extended | -130/140 | 0.0 | Baseline; extended backbone |
| α-Helix | -60/-45 | +1.5 | Compact helical structure |
| PPII | -75/+145 | +0.8 | Extended helical structure |
| γ-Turn | -70/+70 | +2.0 | Localized turn conformation |
| Mixed/Intermediate | Varies | +0.5 to +1.0 | Partially formed structures |
Coarse-Grained Models and Multiscale Simulations in Peptide Research
While atomistic simulations provide high detail, their computational cost limits the timescales and system sizes that can be studied. Coarse-grained (CG) models and multiscale simulations offer a solution by reducing the number of degrees of freedom, allowing for the investigation of longer timescales and larger systems relevant to peptide behavior.
Multiscale Simulations: Multiscale simulation approaches combine the strengths of different levels of resolution. This can involve switching between atomistic and CG descriptions within the same simulation or using CG simulations to guide or initialize atomistic simulations. For example, CG simulations might be used to explore the conformational space of a peptide over long timescales, identifying key intermediate states. These states can then be used as starting points for more detailed atomistic simulations to refine the understanding of specific transition pathways or energy barriers nih.govd-nb.infosiam.org. This hierarchical approach allows for efficient exploration of complex conformational landscapes, bridging the gap between the atomic detail and the macroscopic behavior.
Illustrative Data Table: Comparison of Simulation Approaches
This table outlines the general characteristics and trade-offs between atomistic and coarse-grained simulation approaches, relevant for studying peptides like this compound.
| Feature | Atomistic Simulations | Coarse-Grained (CG) Simulations |
| Resolution | All atoms explicitly represented | Groups of atoms represented as beads |
| Detail Level | High (e.g., bond vibrations, specific atom interactions) | Lower (focus on collective behavior, essential interactions) |
| Computational Cost | High | Significantly lower |
| Timescale Reach | Nanoseconds to microseconds (typically) | Microseconds to milliseconds (typically) |
| System Size | Smaller systems (e.g., single peptides, small proteins) | Larger systems (e.g., protein complexes, membranes, assemblies) |
| Parameterization | Well-established force fields (e.g., CHARMM, AMBER, OPLS) | Requires specific CG force fields; parameterization is crucial |
| Applications | Detailed mechanistic studies, local dynamics, solvation | Folding pathways, aggregation, membrane interactions, large assemblies |
| This compound | Detailed conformational analysis, local energy landscapes | Exploring longer-timescale conformational changes, ensemble behavior |
Penta Alanine As a Platform for Biomimetic and Materials Science Research
Design Principles for Bio-inspired Peptide Materials
The design of bio-inspired materials from peptides is a "bottom-up" approach where the primary amino acid sequence dictates the final three-dimensional structure and function of the material. nih.gov The principles guiding this design are rooted in the fundamental non-covalent interactions between peptide chains. manchester.ac.uk For a simple oligopeptide like penta-alanine, which consists of five repeating alanine (B10760859) residues, the design principles are primarily governed by its inherent hydrophobicity and its propensity to adopt specific secondary structures.
Key design principles include:
Primary Sequence: The specific sequence of amino acids is the foundational blueprint. nih.gov In penta-alanine, the repetition of the small, hydrophobic alanine residue is the dominant feature. This simplicity makes it a powerful model for understanding the contributions of hydrophobic interactions. The presence of poly-alanine sequences is known to contribute to high tensile strength in natural proteins like silk. nih.gov
Hydrophobic Interactions: Alanine's methyl side chain is nonpolar. In an aqueous environment, these hydrophobic groups tend to minimize contact with water, driving the peptide chains to associate and assemble. nih.gov This hydrophobic collapse is a primary force behind the self-assembly of alanine-rich peptides.
Hydrogen Bonding: The peptide backbone contains amide and carbonyl groups that can form hydrogen bonds. These interactions are crucial for the formation of stable secondary structures, such as α-helices and β-sheets, which are the building blocks of larger assemblies. manchester.ac.uk
Environmental Triggers: The self-assembly process is highly sensitive to environmental conditions. Factors such as pH, temperature, and peptide concentration can influence the transition between different secondary structures. For instance, increasing the concentration of alanine-rich peptides can induce a transition from α-helical structures to β-sheet aggregates, which are conducive to forming nanofibrils. nih.govnih.gov A more basic environment and increased temperature have also been shown to accelerate fibril assembly. nih.govnih.gov
Amphiphilicity: While penta-alanine itself is uniformly hydrophobic, a common design strategy involves creating amphipathic peptides by alternating hydrophobic and hydrophilic amino acids. nih.gov This design directs the assembly into well-defined structures like nanofibers, with hydrophobic cores and hydrophilic surfaces. nih.gov Penta-alanine can serve as the fundamental hydrophobic block in such engineered designs.
By controlling these factors, researchers can guide the self-assembly of simple peptides like penta-alanine into predictable and functional supramolecular structures.
Engineering Self-Assembling Peptide Scaffolds for Research Applications
The principles of peptide self-assembly are harnessed to engineer scaffolds for a variety of research applications, particularly in tissue engineering and cell culture. benthamscience.comrsc.org These scaffolds mimic the natural extracellular matrix (ECM), providing structural support and signaling cues to cells. nih.gov Penta-alanine, as a simple, highly hydrophobic building block, is an excellent candidate for forming the core components of these engineered scaffolds.
The process of engineering these scaffolds involves triggering the self-assembly of peptides into a network of nanofibers, which entangle to form a hydrogel—a highly hydrated material that is structurally similar to soft tissue. nih.govnih.gov
Key Features and Applications:
Hydrogel Formation: Alanine-rich peptides can be induced to form β-sheet structures that assemble into nanofibrils. nih.govnih.gov At sufficient concentrations, these fibrils interconnect, trapping large amounts of water to form a stable, porous hydrogel scaffold. nih.gov
Tunable Properties: The mechanical properties of these peptide scaffolds can be tuned by modifying the amino acid sequence. moleculararchitecture.org For example, incorporating charged residues like lysine among alanine-rich sequences can alter the assembly kinetics and the viscoelasticity of the resulting hydrogel. nih.govnih.gov While pure penta-alanine provides a basic hydrophobic structure, co-assembling it with functionalized peptides can introduce specific cell-adhesion motifs (like RGD sequences) or other bioactive signals. cnr.it
3D Cell Culture: Peptide hydrogels create a three-dimensional environment that is more representative of in vivo conditions than traditional 2D culture surfaces. These scaffolds have been shown to support the attachment, proliferation, and differentiation of various mammalian cells, including neurons. moleculararchitecture.org The porous nature of the scaffold allows for nutrient and waste exchange, which is essential for cell viability.
Biocompatibility: Peptides are composed of natural amino acids, making the resulting scaffolds inherently biocompatible and biodegradable. This minimizes inflammatory responses and allows the materials to be broken down and assimilated by the body over time. manchester.ac.uk
Below is a table summarizing how environmental conditions can be used to control the assembly of alanine-based peptide scaffolds.
| Parameter | Effect on Assembly | Resulting Structure | Reference |
| Peptide Concentration | Increasing concentration promotes intermolecular interactions. | Transition from soluble α-helices to aggregated β-sheets and nanofibrils. | nih.govnih.gov |
| pH | A more basic environment can accelerate assembly kinetics. | Faster formation of β-sheet-rich fibrils. | nih.govnih.gov |
| Temperature | Increased temperature can speed up the fibril assembly process. | More rapid hydrogel formation. | nih.govnih.gov |
| Ionic Strength | The presence of salts can screen electrostatic repulsion and promote assembly. | Stabilization of β-sheet structures. | moleculararchitecture.org |
Model Systems for Understanding Fundamental Biological Processes
Simple, well-defined peptide sequences are invaluable tools for dissecting complex biological phenomena like protein misfolding and fibrillogenesis, which are associated with neurodegenerative disorders such as Alzheimer's disease. nih.gov Penta-alanine serves as a reductionist model system to study the fundamental molecular forces that drive the aggregation of proteins into amyloid fibrils. lanl.gov
The aggregation of the amyloid-beta (Aβ) peptide is a central event in Alzheimer's disease pathology. nih.gov This process involves a conformational change from a soluble, often helical or random coil state, to an insoluble, β-sheet-rich fibrillar structure. nih.gov Understanding the initial steps of this process—misfolding and nucleation—is critical.
Penta-alanine as a Model System:
Isolating Hydrophobic Effects: The Aβ peptide has complex hydrophobic and charged regions. acs.org Penta-alanine, being purely hydrophobic, allows researchers to study the role of hydrophobic interactions in driving peptide self-assembly and β-sheet formation in isolation, without the complicating influence of electrostatic interactions. nih.gov
Nucleation and Fibril Growth: Amyloid formation is a nucleation-dependent process. researchgate.net The self-assembly of penta-alanine into β-sheet aggregates can serve as a simple model for the initial nucleation events that seed the growth of larger fibrils. lanl.gov Studies on similar short, hydrophobic peptides show that they can spontaneously form ordered structures that act as templates for further aggregation. nih.gov
Investigating Conformational Transitions: Alanine-rich peptides can exist in both α-helical and β-sheet conformations, and the transition between these states is a key event in protein misfolding. nih.gov Environmental factors can be precisely controlled to study the triggers for this conformational switch, providing insights into how cellular stress or mutations might initiate pathological aggregation in vivo. moleculararchitecture.org
The table below outlines key steps in fibrillogenesis and how a model system like penta-alanine can be used to study them.
| Stage of Fibrillogenesis | Biological Relevance | Role of Penta-alanine as a Model | Reference |
| Monomer Misfolding | Initial conformational change of a soluble protein (e.g., Aβ) to a aggregation-prone state. | Studying the transition from a soluble state to a β-sheet conformation driven by hydrophobic forces. | nih.gov |
| Nucleation | Formation of small, ordered oligomeric "seeds" that template further aggregation. | Modeling the spontaneous self-assembly of peptides into stable β-sheet nuclei. | lanl.govresearchgate.net |
| Fibril Elongation | Growth of fibrils through the addition of monomers to the ends of the nucleus. | Observing the kinetics of how soluble peptides add to pre-formed aggregates. | researchgate.net |
By using a minimalistic system like penta-alanine, researchers can develop and test fundamental models of protein aggregation, which are essential for understanding the molecular basis of amyloid diseases and for designing potential therapeutic interventions. nih.gov
Future Directions and Emerging Research Avenues
Integration of Advanced Experimental and Computational Approaches
Future research will increasingly rely on the synergistic integration of sophisticated experimental techniques with advanced computational modeling to unravel the complexities of penta-alanine. This includes employing techniques like two-dimensional infrared (2D IR) spectroscopy and molecular dynamics (MD) simulations to gain residue-specific insights into conformational dynamics and interactions researchgate.netresearchgate.net. By combining experimental data, such as J-coupling constants and vibrational circular dichroism (VCD), with computational force field development and validation, researchers can create more accurate models of peptide behavior in solution researchgate.netacs.orgacs.org. This integrated approach will be crucial for predicting and understanding how Ala5 behaves under various conditions, facilitating the design of novel peptide-based materials and therapeutics. For instance, the development of more accurate force fields, validated against experimental data for peptides like penta-alanine, is essential for reliable molecular simulations acs.orgacs.org.
Exploration of Modified Oligoalanine Architectures for Novel Functional Properties
Modifying the basic penta-alanine structure offers a significant avenue for developing novel functional properties. Research is exploring the incorporation of oligoalanine segments into larger polymer architectures to create biomaterials with tailored properties. For example, combining oligoalanine helices with stimuli-responsive polymers can yield materials with emergent properties, such as self-assembly into hydrogels with enhanced mechanical strength nih.gov. Furthermore, altering the sequence by introducing non-natural amino acids or creating hybrid structures, such as oligoalanine-oligoaniline conjugates, could lead to electroactive materials with potential applications in drug delivery researchgate.net. The exploration of these modified architectures, including self-sorting of oligopeptides and creating interpenetrating supramolecular networks, provides a toolbox for designing elastomers with versatile thermomechanical properties researchgate.net.
Advanced Characterization of Dynamic Processes and Transient States
A key area for future research involves the advanced characterization of the dynamic processes and transient states of penta-alanine. Understanding the subtle, short-lived conformational changes and movements within Ala5 is critical for elucidating its behavior and function. Techniques such as ultrafast time-resolved spectroscopy, including T-jump experiments, can probe the primary folding dynamics and transient structures of peptides like penta-alanine, revealing kinetic pathways and intermediate states nih.gov. Furthermore, advanced NMR spectroscopy provides residue-specific information about dynamic processes across various timescales, from picoseconds to hours, which is essential for understanding protein dynamics and conformational selection mechanisms diva-portal.org. The development and application of these cutting-edge characterization methods will enable a deeper understanding of Ala5's flexibility, its interactions with other molecules, and its transitions between different conformational states.
Q & A
Q. What are the primary synthetic routes for generating Ala-Ala-Ala-Ala-Ala, and how do they differ in efficiency and purity?
The synthesis of pentapeptides like this compound typically employs solid-phase peptide synthesis (SPPS) using Fmoc or Boc chemistry. SPPS offers controlled stepwise addition but may require optimization of coupling agents (e.g., HBTU or DIC) and deprotection conditions to minimize side reactions. Efficiency is measured via HPLC purity (>95% is standard) and mass spectrometry validation . Alternative methods, such as solution-phase synthesis, are less common due to lower yields and purification challenges.
Q. Which analytical techniques are most reliable for characterizing this compound, and how should researchers validate their results?
- HPLC : To assess purity, use reverse-phase C18 columns with gradient elution (e.g., 0.1% TFA in water/acetonitrile).
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (theoretical: 487.5 g/mol for C15H27N5O5).
- Circular Dichroism (CD) : For secondary structure analysis in solution. Cross-validate results with NMR (e.g., 1H/13C) to resolve ambiguities in sequence confirmation .
Q. How can researchers design a reproducible protocol for studying the stability of this compound under physiological conditions?
- Experimental Design : Incubate the peptide in buffers mimicking physiological pH (7.4), temperature (37°C), and ionic strength.
- Sampling Intervals : Collect aliquots at 0, 24, 48, and 72 hours for HPLC and MS analysis.
- Controls : Include protease inhibitors or chelating agents (e.g., EDTA) to isolate degradation pathways. Document buffer preparation and storage conditions rigorously to ensure reproducibility .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported thermodynamic data for this compound folding kinetics?
Discrepancies often arise from variations in solvent systems (e.g., urea vs. guanidine hydrochloride) or temperature gradients. To address this:
- Standardize Conditions : Use identical buffer compositions and instrumentation (e.g., stopped-flow CD vs. fluorescence).
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) and account for hidden variables like trace metal contamination.
- Collaborative Validation : Replicate experiments across independent labs to confirm trends .
Q. What methodological frameworks are recommended for integrating this compound into studies of peptide aggregation mechanisms?
- Theoretical Basis : Link experiments to established models (e.g., Lifshitz-Slyozov theory for aggregation kinetics).
- Experimental Approach : Use TEM or AFM to visualize aggregate morphology, paired with Thioflavin T assays for β-sheet quantification.
- Data Interpretation : Apply multivariate regression to correlate sequence hydrophobicity with aggregation propensity .
Q. How can researchers optimize computational models to predict the interaction of this compound with lipid bilayers?
- Molecular Dynamics (MD) : Use GROMACS or AMBER with CHARMM36 force fields. Simulate >100 ns trajectories to assess membrane insertion.
- Validation : Compare results with experimental data from surface plasmon resonance (SPR) or fluorescence anisotropy.
- Parameter Adjustment : Calibrate lipid composition (e.g., DOPC vs. DOPE) and hydration levels to match in vitro conditions .
Methodological Best Practices
Q. What criteria should guide the selection of negative controls in this compound bioactivity assays?
- Scrambled Sequences : Use a non-functional peptide (e.g., Ala-Ala-Gly-Ala-Ala) to rule out nonspecific interactions.
- Solvent Controls : Include buffer-only samples to detect background signals in cell viability assays (e.g., MTT).
- Statistical Thresholds : Define significance as p < 0.05 with Bonferroni correction for multiple comparisons .
Q. How should researchers address variability in circular dichroism spectra of this compound across different laboratories?
- Instrument Calibration : Standardize using a reference compound (e.g., poly-L-lysine) before each run.
- Data Normalization : Express results as mean residue ellipticity (θ) to account for concentration differences.
- Inter-Lab Collaboration : Share raw data via repositories like Zenodo for cross-validation .
Data Presentation and Compliance
Q. What are the minimum reporting standards for this compound studies in peer-reviewed journals?
Q. How can researchers ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) for this compound datasets?
Q. Tables for Key Data Comparison
| Analytical Technique | Key Parameters | Acceptable Thresholds |
|---|---|---|
| HPLC | Retention time, peak area, % purity | >95% purity, RSD <2% for repeats |
| ESI-MS | Mass accuracy (ppm) | <5 ppm deviation from theoretical |
| CD Spectroscopy | Signal-to-noise ratio | >100:1 at 222 nm |
| Stability Study Design | Recommended Parameters |
|---|---|
| Temperature | 37°C (±0.5°C) |
| pH | 7.4 (±0.1) |
| Sampling Frequency | 0, 24, 48, 72 hours |
| Degradation Metric | % intact peptide via HPLC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
